O-Ethyl ethylphosphonothioic acid
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Overview
Description
O-Ethyl ethylphosphonothioic acid is an organophosphorus compound known for its unique chemical properties and applications It is a derivative of phosphonothioic acid, characterized by the presence of an ethyl group attached to the oxygen atom and another ethyl group attached to the phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl ethylphosphonothioic acid typically involves the reaction of ethylphosphonothioic dichloride with ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cl2P(S)OEt+EtOH→EtO-P(S)OEt+2HCl
In this reaction, ethylphosphonothioic dichloride reacts with ethanol to produce this compound and hydrochloric acid as a byproduct. The reaction is typically carried out at room temperature with the use of a suitable solvent, such as dichloromethane, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of byproducts and to ensure efficient conversion of starting materials.
Chemical Reactions Analysis
Types of Reactions
O-Ethyl ethylphosphonothioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the phosphonothioic group and the ethyl substituents.
Oxidation: The compound can be oxidized to form the corresponding phosphonic acid derivative. Common oxidizing agents used in this reaction include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can lead to the formation of phosphine derivatives. Reducing agents such as lithium aluminum hydride are commonly used in this reaction.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles. Common reagents for this reaction include alkyl halides and amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; typically carried out in anhydrous conditions.
Substitution: Alkyl halides, amines; typically carried out in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonothioic acid derivatives.
Scientific Research Applications
O-Ethyl ethylphosphonothioic acid has found applications in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonothioate esters and related compounds.
Biology: The compound is studied for its potential use as a biochemical probe to investigate enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific biochemical pathways.
Industry: this compound is used in the production of pesticides and other agrochemicals due to its ability to inhibit certain enzymes in pests.
Mechanism of Action
The mechanism of action of O-Ethyl ethylphosphonothioic acid involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site and forming a covalent bond with the enzyme. This interaction disrupts the normal function of the enzyme, leading to the inhibition of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
O-Ethyl ethylphosphonothioic acid can be compared with other similar compounds, such as O-Ethyl methylphosphonothioic acid and O-Ethyl phenylphosphonothioic acid. These compounds share similar structural features but differ in the substituents attached to the phosphorus atom.
Similar Compounds
O-Ethyl methylphosphonothioic acid: Contains a methyl group instead of an ethyl group attached to the phosphorus atom.
O-Ethyl phenylphosphonothioic acid: Contains a phenyl group instead of an ethyl group attached to the phosphorus atom.
Uniqueness
The uniqueness of this compound lies in its specific combination of ethyl groups attached to both the oxygen and phosphorus atoms. This unique structure imparts distinct chemical properties and reactivity, making it suitable for specific applications in research and industry.
Properties
CAS No. |
7776-66-1 |
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Molecular Formula |
C4H11O2PS |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
ethoxy-ethyl-hydroxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C4H11O2PS/c1-3-6-7(5,8)4-2/h3-4H2,1-2H3,(H,5,8) |
InChI Key |
AIJQQTBLBLBZDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(CC)O |
Origin of Product |
United States |
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